molecular formula C8H9F2N3 B1476505 2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine CAS No. 2091592-82-2

2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Cat. No. B1476505
CAS RN: 2091592-82-2
M. Wt: 185.17 g/mol
InChI Key: CWDXNDIECXCJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C8H8F2N2 . It is a member of the azetidines and pyridines chemical classes . The compound is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” is characterized by the presence of a pyridine ring and an azetidine ring, both of which are heterocyclic structures . The azetidine ring is difluorinated, meaning it has two fluorine atoms attached .

Scientific Research Applications

Organic Synthesis and Drug Development

Compounds with structures similar to "2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine" have been extensively explored in organic synthesis and drug development. For example, oxazolidinone derivatives have been developed as novel antibacterial agents through an environmentally benign and cost-effective route, highlighting the compound's potential in synthesizing therapeutically relevant molecules (Yang et al., 2014). Similarly, pyrimidine-azetidinone analogues have shown significant antioxidant, antimicrobial, and antitubercular activities, indicating the compound's utility in developing new treatments for infectious diseases (Chandrashekaraiah et al., 2014).

Material Science and Catalysis

The compound's structural features, particularly the pyridine and azetidinone units, make it a candidate for material science applications, such as the development of new catalysts and functional materials. For instance, rhenium tricarbonyl complexes with modified nucleosides have been synthesized for potential use in imaging and therapeutic applications, demonstrating the compound's versatility in creating complex molecular architectures (Wei et al., 2005).

Anticancer and CNS Activities

Derivatives structurally related to "2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine" have been investigated for their biological activities, particularly in anticancer and central nervous system (CNS) applications. For instance, 2-azetidinones have been synthesized and evaluated for their antidepressant and nootropic activities, suggesting potential applications in CNS drug development (Thomas et al., 2016).

Computational Chemistry and Molecular Design

The compound's structural motifs are also of interest in computational chemistry and molecular design. Studies on related compounds have explored dynamic tautomerism and divalent N(I) character, providing insights into the electronic structure and reactivity of these molecules, which is crucial for designing molecules with specific properties (Bhatia et al., 2013).

Future Directions

The future directions for the study of “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” and similar compounds are promising. For instance, pyrimidine derivatives have been found to present better anti-fibrotic activities than certain existing drugs . This suggests that “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” and similar compounds could be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-6(11)2-1-3-12-7/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDXNDIECXCJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Reactant of Route 5
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.